molecular formula C8H6BrNO2 B8691756 1-bromo-2-[(1E)-2-nitroethenyl]benzene

1-bromo-2-[(1E)-2-nitroethenyl]benzene

Cat. No.: B8691756
M. Wt: 228.04 g/mol
InChI Key: QKFDNZXJABSGIO-UHFFFAOYSA-N
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Description

1-Bromo-2-[(1E)-2-nitroethenyl]benzene (CAS 155988-33-3) is a halogenated nitroolefin that serves as a versatile and electron-deficient building block in organic synthesis . This compound, also known as (E)-2-Bromo-β-nitrostyrene, is characterized as a solid with a melting point of 82-86 °C . Its molecular structure features a distinct dihedral angle between the benzene ring and the nitro group, and the crystal packing is stabilized by short intermolecular Br···O contacts, which can influence its reactivity and physical properties . As a functionalized nitroolefin, it is designed for facile 1,4-addition (Michael addition) reactions, opening routes to valuable C-C, C-N, and C-O bond-forming transformations for constructing complex molecules . Researchers utilize this compound in the development of novel chemical entities and as a key intermediate in the synthesis of more specialized compounds . It is recommended to store this product under an inert atmosphere at 2-8°C . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C8H6BrNO2

Molecular Weight

228.04 g/mol

IUPAC Name

1-bromo-2-(2-nitroethenyl)benzene

InChI

InChI=1S/C8H6BrNO2/c9-8-4-2-1-3-7(8)5-6-10(11)12/h1-6H

InChI Key

QKFDNZXJABSGIO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=C[N+](=O)[O-])Br

Origin of Product

United States

Preparation Methods

Base-Catalyzed Condensation

The most widely reported method involves the Henry reaction between 2-bromobenzaldehyde and nitromethane under alkaline conditions. Key steps include:

  • Reagents : 2-Bromobenzaldehyde, nitromethane, sodium hydroxide (NaOH), hydrochloric acid (HCl).

  • Procedure :

    • Dissolve 2-bromobenzaldehyde (10 mmol) and nitromethane (25 mmol) in methanol.

    • Cool the mixture to 0–10°C and slowly add aqueous NaOH (1 M).

    • Stir for 15–30 minutes, then add ice-cold water to quench the reaction.

    • Acidify with 8 M HCl to precipitate the product.

    • Filter and recrystallize from ethanol or dichloromethane/hexane.

Yield : 90–95%.
Key Observations :

  • Temperature control (0–10°C during base addition) is critical to minimize side reactions.

  • The E-isomer predominates due to steric hindrance during nitro group addition.

Ammonium Acetate-Mediated Condensation

A modified approach uses ammonium acetate (NH₄OAc) as a catalyst in acetic acid:

  • Reagents : 2-Bromobenzaldehyde, nitromethane, NH₄OAc, glacial acetic acid.

  • Procedure :

    • Reflux 2-bromobenzaldehyde (1 equiv) with nitromethane (3 equiv) and NH₄OAc (2.5 equiv) in acetic acid for 6 hours.

    • Extract with dichloromethane, wash with NaHCO₃, and purify via column chromatography.

Yield : 85–90%.
Advantages :

  • Eliminates the need for cryogenic conditions.

  • Reduces side products like di-nitrostyrenes.

Hydrobromination of Nitroacetylene Derivatives

Bromination of 1-Ethynyl-2-Nitrobenzene

An alternative route involves hydrobromination of 1-ethynyl-2-nitrobenzene :

  • Reagents : 1-Ethynyl-2-nitrobenzene, HBr (30% in acetic acid), toluene.

  • Procedure :

    • Dissolve 1-ethynyl-2-nitrobenzene in toluene.

    • Add HBr in acetic acid at room temperature.

    • Stir for 6 hours, quench with NaHCO₃, and extract with CH₂Cl₂.

Yield : 68% (93% E-selectivity).
Mechanistic Insight :

  • Anti-Markovnikov addition of HBr to the triple bond forms the E-isomer via a bromonium ion intermediate.

Comparative Analysis of Methods

Method Starting Material Catalyst/Reagent Conditions Yield Purification
Henry Reaction (NaOH)2-BromobenzaldehydeNaOH/HCl0–10°C, 30 min90–95%Recrystallization
Henry Reaction (NH₄OAc)2-BromobenzaldehydeNH₄OAc/AcOHReflux, 6 h85–90%Column Chromatography
Hydrobromination1-Ethynyl-2-nitrobenzeneHBr/AcOHRT, 6 h68%Silica Gel Chromatography

Key Trade-offs :

  • Henry Reaction : Higher yields but requires precise temperature control.

  • Hydrobromination : Lower yield but offers stereoselectivity without cryogenic setups.

Reaction Optimization Studies

Solvent Effects

  • Methanol vs. Acetic Acid : Methanol improves solubility of intermediates, while acetic acid accelerates nitroaldol condensation.

  • Toluene/Dichloromethane : Non-polar solvents enhance E-selectivity by stabilizing transition states.

Catalytic Additives

  • Copper(II) Acetate : In related nitroalkene syntheses, Cu(OAc)₂ improves reaction rates by facilitating enolate formation.

  • Palladium Catalysts : Pd₂(dba)₃/RuPhos enables coupling reactions but is less cost-effective for simple nitroethenes.

Challenges and Industrial Scalability

  • Byproducts : Di-nitrostyrenes form under excessive nitromethane or prolonged reaction times.

  • Purification : Recrystallization from ethanol is scalable, but column chromatography is impractical for large batches.

  • Green Chemistry : Replacements for halogenated solvents (e.g., dichloromethane) remain understudied .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Corresponding amines.

    Substitution: Products with different functional groups replacing the bromine atom.

Scientific Research Applications

Chemistry:

Biology:

  • It is used in the study of biological pathways and mechanisms due to its reactivity and ability to form various derivatives.

Medicine:

  • The compound has potential applications in medicinal chemistry for the development of new drugs and therapeutic agents.

Industry:

Mechanism of Action

The mechanism of action of 1-bromo-2-[(1E)-2-nitroethenyl]benzene involves its reactivity towards various nucleophiles and electrophiles. The bromine atom and nitro group make the compound highly reactive, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the conditions under which it is carried out .

Comparison with Similar Compounds

1-Bromo-4-[(1E)-2-nitroethenyl]benzene

  • Structure : Para-bromo substitution on the benzene ring.
  • Synthesis : Prepared via condensation of 4-bromobenzaldehyde with nitromethane under basic conditions .
  • Key Differences :
    • Crystallography : The para-substitution eliminates Br···O interactions observed in the ortho isomer, leading to distinct crystal packing.
    • Electronic Effects : The para-bromo group exerts weaker steric and electronic effects on the nitroethenyl moiety compared to ortho substitution.
    • Reactivity : Para-substitution may slow down electrophilic aromatic substitution (EAS) due to reduced steric hindrance but could enhance regioselectivity in cross-couplings .

1-Chloro-2-[(1E)-2-nitroethenyl]benzene

  • Structure : Chlorine replaces bromine at the ortho position.
  • Molecular Weight : 183.6 g/mol (vs. 228.05 g/mol for bromo analog).
  • Crystal Packing: Absence of Br···O interactions may alter supramolecular arrangements.

1-Trifluoromethyl-2-[(1E)-2-nitroethenyl]benzene

  • Structure : Trifluoromethyl (-CF₃) group replaces bromine.
  • Applications : Useful in fluorinated pharmaceutical intermediates due to enhanced metabolic stability .

1-Methoxy-3-[(1E)-2-nitroethenyl]benzene

  • Structure : Methoxy (-OCH₃) group at the meta position.
  • Reactivity : The meta-substitution pattern directs EAS to specific positions, differing from ortho/para-directing halogens .

Comparison of Physical and Chemical Properties

Compound Molecular Weight (g/mol) Substituent Position Key Interactions Reactivity Highlights
1-Bromo-2-[(1E)-2-nitroethenyl]benzene 228.05 Ortho Br···O (3.23 Å) Cross-coupling, 1,4-additions
1-Bromo-4-[(1E)-2-nitroethenyl]benzene 228.05 Para None reported Regioselective EAS
1-Chloro-2-[(1E)-2-nitroethenyl]benzene 183.6 Ortho Cl···O (weaker) SNAr, Michael additions
1-Trifluoromethyl-2-[(1E)-2-nitroethenyl]benzene 211.1 Ortho CF₃···π interactions Fluorinated drug intermediates
1-Methoxy-3-[(1E)-2-nitroethenyl]benzene 179.2 Meta OCH₃ H-bonding Directed EAS, slower additions

Q & A

Q. What are the common synthetic routes for preparing 1-bromo-2-[(1E)-2-nitroethenyl]benzene, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves introducing the nitroethenyl group via coupling reactions (e.g., Heck reaction) onto a brominated benzene precursor. For example, bromination of 2-nitrostyrene derivatives or palladium-catalyzed cross-coupling of bromobenzene with nitroethylene precursors can be employed . Optimization includes adjusting catalysts (e.g., Pd(OAc)₂), solvents (polar aprotic like DMF), and temperature (80–120°C) to favor the E-isomer. Reducing side products requires strict anhydrous conditions and inert atmospheres .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H NMR distinguishes the E-configuration via coupling constants (J=1216 HzJ = 12–16\ \text{Hz} for trans-vinylic protons). The bromine’s deshielding effect shifts aromatic protons downfield (~7.3–7.8 ppm) .
  • IR Spectroscopy : Strong NO₂ asymmetric stretching (~1520 cm1^{-1}) and C=C stretching (~1630 cm^{-1) confirm the nitroethenyl group .
  • Mass Spectrometry : Molecular ion peaks at m/z 242 (C₈H₅BrNO₂) with fragmentation patterns indicating Br and NO₂ loss .
  • X-ray Crystallography : Resolves stereochemistry and bond angles, critical for confirming the E-configuration .

Advanced Research Questions

Q. How does the electron-withdrawing nitro group influence the reactivity of the bromine substituent in electrophilic and nucleophilic substitution reactions?

  • Methodological Answer : The nitro group deactivates the benzene ring, directing electrophilic substitution to the meta position relative to itself. Bromine, a poor leaving group under standard SN₂ conditions, may require activation via Lewis acids (e.g., FeBr₃) or elevated temperatures for nucleophilic substitution. Computational studies (DFT) show reduced electron density at the bromine site, necessitating stronger nucleophiles (e.g., NaSMe) .

Q. What strategies can resolve contradictions in reaction outcomes when synthesizing derivatives of this compound under varying conditions?

  • Methodological Answer :
  • Control Experiments : Compare yields under inert (N₂) vs. aerobic conditions to identify oxidation byproducts .
  • Kinetic vs. Thermodynamic Analysis : Use low temperatures to trap kinetic products (e.g., Z-isomers) and high temperatures for thermodynamic E-isomers .
  • Computational Modeling : Predict intermediate stability using Gaussian or ORCA software to explain regioselectivity discrepancies .

Q. How can computational chemistry methods predict the regioselectivity and stereochemical outcomes of reactions involving this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate transition-state energies for bromine substitution pathways. For example, Fukui indices identify electrophilic attack sites on the nitroethenyl group .
  • Molecular Dynamics (MD) : Simulate solvent effects on stereochemical outcomes (e.g., DMF stabilizes planar transition states favoring E-isomers) .

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